Product packaging for Idoxuridine I-131(Cat. No.:CAS No. 33995-05-0)

Idoxuridine I-131

Cat. No.: B12722081
CAS No.: 33995-05-0
M. Wt: 358.10 g/mol
InChI Key: XQFRJNBWHJMXHO-IJUNGFPFSA-N
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Description

Historical Context of Idoxuridine (B1674378) as a Thymidine (B127349) Analog in Academic Research

Idoxuridine, chemically known as 5-iodo-2'-deoxyuridine (IdUrd), was first synthesized in 1959 by William Prusoff. chemicalbook.com Initially investigated as a potential anti-tumor agent, its structural similarity to thymidine allows it to be mistaken by cellular enzymes and incorporated into newly synthesized DNA. chemicalbook.comtaylorandfrancis.comyale.edupatsnap.comdrugbank.com This incorporation disrupts the normal function of DNA, leading to faulty genetic material and inhibiting the replication of rapidly dividing cells. taylorandfrancis.comyale.edupatsnap.com

Subsequent research revealed its potent antiviral properties, particularly against herpes simplex virus (HSV). chemicalbook.compatsnap.com In 1963, idoxuridine became the first antiviral drug to be approved for clinical use, specifically for the topical treatment of HSV keratitis, an infection of the cornea. taylorandfrancis.comacs.orgnih.gov This marked a significant milestone in antiviral therapy. nih.gov The mechanism of its antiviral action also relies on its role as a thymidine analog. patsnap.compatsnap.com Viral enzymes, such as thymidine kinase, phosphorylate idoxuridine, and the resulting triphosphate is then incorporated into the viral DNA by viral DNA polymerase. chemicalbook.comtaylorandfrancis.com This leads to the production of defective viral particles that cannot replicate effectively. yale.edupatsnap.com

The development of idoxuridine spurred further research into other halogenated pyrimidines, such as bromodeoxyuridine (BrdU), as potential therapeutic agents and research tools. mdpi.comtandfonline.com

Significance of Isotopic Labeling with Iodine-131 in Idoxuridine Research

The utility of idoxuridine in research was significantly expanded by labeling it with radioactive isotopes of iodine, particularly Iodine-131 (¹³¹I). ontosight.ainih.gov Iodine-131 is a radioisotope with a half-life of approximately 8.02 days that decays through the emission of both beta particles and gamma radiation. wikipedia.orgnih.gov This dual emission makes ¹³¹I-labeled idoxuridine (¹³¹I-IdUrd) a valuable tool for both therapeutic and diagnostic research applications. ontosight.aiwikipedia.org

From a therapeutic standpoint, when ¹³¹I-IdUrd is incorporated into the DNA of cancer cells, the emitted beta particles deliver a highly localized dose of radiation. ontosight.aiwikipedia.org This targeted radiation damages the DNA and other cellular components, ultimately leading to cell death. ontosight.ai The short range of the beta particles helps to minimize damage to surrounding healthy tissues. wikipedia.org Research has explored the use of ¹³¹I-IdUrd in models of various cancers, including brain tumors and hepatoma. ontosight.aisnmjournals.org

For diagnostic purposes, the gamma emissions from ¹³¹I allow for non-invasive imaging of cellular proliferation. ontosight.ainih.gov Techniques like single-photon emission computed tomography (SPECT) can be used to visualize the uptake of ¹³¹I-IdUrd in tumors, providing information about tumor growth and metabolism. ontosight.ai This has been investigated as a method to monitor tumor response to therapy.

The combination of a targeted delivery mechanism (as a thymidine analog) and the cytotoxic effects of a radioisotope makes Idoxuridine I-131 a prime example of a radiopharmaceutical. Subcellular distribution studies have confirmed that ¹³¹I-IdUrd localizes within the cell nucleus, bound to DNA. nih.gov This precise targeting at the subcellular level is crucial for its radiotoxicity. nih.gov

Fundamental Research Principles of DNA-Incorporating Radiosensitizers

DNA-incorporating radiosensitizers are a class of compounds designed to increase the sensitivity of tumor cells to radiation therapy. tandfonline.comnih.gov The fundamental principle behind their action is to make the DNA of cancer cells more susceptible to damage from ionizing radiation. mdpi.comresearchgate.netacs.org Halogenated pyrimidines, including idoxuridine and bromodeoxyuridine, are prominent examples of this class of agents. tandfonline.comacs.org

The primary mechanism of radiosensitization by these compounds involves several key steps:

Incorporation into DNA: As thymidine analogs, these compounds are preferentially taken up by rapidly dividing cancer cells and incorporated into their DNA in place of thymidine. patsnap.commdpi.comtandfonline.com

Increased Radiation-Induced Damage: The presence of the heavy halogen atom (like iodine) in the DNA structure alters its chemical properties. acs.org When exposed to ionizing radiation, the DNA containing the halogenated pyrimidine (B1678525) is more likely to suffer damage, such as single-strand and double-strand breaks. mdpi.comnih.gov This increased susceptibility is attributed to the high electron affinity of the halogen atom. tandfonline.comacs.org

Formation of Reactive Radicals: Upon irradiation, the halogenated base can capture secondary electrons produced by the radiation, leading to the formation of highly reactive radicals. mdpi.com These radicals can then induce further damage to the DNA backbone and neighboring bases, amplifying the effect of the radiation. mdpi.comacs.orgnih.gov Experimental studies have shown that high-energy radiation induces base release and DNA backbone breaks primarily at the nucleotide adjacent to the incorporated halogenated deoxyuridine. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IN2O5 B12722081 Idoxuridine I-131 CAS No. 33995-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33995-05-0

Molecular Formula

C9H11IN2O5

Molecular Weight

358.10 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(131I)iodanylpyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10+4

InChI Key

XQFRJNBWHJMXHO-IJUNGFPFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[131I])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Idoxuridine I 131 Action

Intracellular Phosphorylation Pathways of Idoxuridine (B1674378) in Host and Viral Systems

For Idoxuridine to become active, it must first be phosphorylated intracellularly to its monophosphate, diphosphate, and ultimately its triphosphate form, idoxuridine triphosphate (IdoxTP). patsnap.comnih.gov This multi-step phosphorylation is a critical activation process.

In viral systems, particularly with herpes simplex virus (HSV), the initial phosphorylation to idoxuridine monophosphate is efficiently catalyzed by the virus-encoded thymidine (B127349) kinase (TK). nih.govasm.orgusu.edu This viral enzyme has a broader substrate specificity than its host cell counterpart, allowing it to recognize and phosphorylate idoxuridine effectively. usu.edu Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases. nih.govuoanbar.edu.iq The preferential phosphorylation by viral TK in infected cells is a key factor in the selective antiviral activity of idoxuridine. Studies have shown that viruses lacking a functional TK gene exhibit resistance to the drug. asm.org

In host cells, phosphorylation is less efficient and is carried out by cellular kinases, including mitochondrial thymidine kinase (TK2). asm.orguoanbar.edu.iq The dependence on viral TK for efficient initial activation means that the drug is more actively processed in virus-infected cells than in uninfected host cells.

Competitive Inhibition of Deoxythymidine Triphosphate Utilization by DNA Polymerases

Once phosphorylated to its active triphosphate form (IdoxTP), idoxuridine becomes a direct competitor of the natural nucleotide, deoxythymidine triphosphate (dTTP), for the substrate-binding site of DNA polymerases. patsnap.comtaylorandfrancis.com Both viral and cellular DNA polymerases can recognize IdoxTP as a substrate analog to dTTP. drugbank.com

The incorporation of IdoxTP into a growing DNA strand in place of dTTP is a key step in its mechanism of action. patsnap.comontosight.ai Research suggests that some replicative DNA polymerases may even preferentially incorporate IdoxTP over dTTP. aacrjournals.org This competitive incorporation disrupts the normal process of DNA replication. drugbank.com The extent of inhibition and incorporation can vary between different types of DNA polymerases.

EnzymeInteraction with Idoxuridine Triphosphate (IdoxTP)Finding
Viral DNA Polymerase (e.g., HSV) Competitive inhibition with respect to dTTP. patsnap.comdrugbank.comIdoxTP acts as an alternative substrate, leading to its incorporation into the viral genome. taylorandfrancis.comdrugbank.com
Host Cell DNA Polymerases (α, δ, ε) IdoxTP can be incorporated, but with varying efficiencies. aacrjournals.orgfrontiersin.orgStudies on similar analogs show that cellular polymerases can be inhibited, though often less potently than viral polymerases. nih.govasm.org The incorporation into host DNA is the basis for its cytotoxicity. ontosight.aismpdb.ca

Mechanisms of Idoxuridine Incorporation into Deoxyribonucleic Acid

The substitution of thymidine with idoxuridine in the DNA sequence leads to significant functional and structural consequences for the DNA molecule. patsnap.comtaylorandfrancis.com

After being incorporated into DNA, idoxuridine can cause base-pairing errors during subsequent rounds of replication. patsnap.com While thymine (B56734) (and by analogy, the thymidine in DNA) pairs exclusively with adenine, the iodine atom on the uracil (B121893) ring of idoxuridine alters its electronic properties. humanjournals.com This change can lead to tautomeric shifts, where the molecule exists in a rare isomeric form that can pair with guanine (B1146940) instead of adenine. frontiersin.org

This mispairing (Idoxuridine-Guanine instead of the correct Thymidine-Adenine) results in a point mutation (a transition mutation) in the genetic code. atdbio.comspring8.or.jp The accumulation of such mutations in viral DNA leads to the production of faulty, non-functional proteins and progeny viruses that are non-infectious or have reduced infectivity. patsnap.compatsnap.com Idoxuridine has been shown to be mutagenic in various cell culture systems. wikidoc.org The cellular mismatch repair (MMR) system can recognize IdU-G mismatches, which can trigger cellular processes leading to apoptosis. nih.govnih.gov

Molecular Basis of Idoxuridine-Induced Base-Pairing Aberrations and Mutagenesis

Suppression of Viral Deoxyribonucleic Acid Replication

The culmination of the molecular events described above is the potent suppression of viral DNA replication. patsnap.comontosight.ai This suppression occurs through a multi-pronged attack:

Competitive Inhibition: IdoxTP competes with the natural dTTP, reducing the rate of viral DNA synthesis. taylorandfrancis.comdrugbank.com

Faulty Genome Production: The incorporation of idoxuridine leads to a faulty viral genome. taylorandfrancis.com The resulting DNA is structurally distorted and contains numerous mutations due to base-pairing errors. patsnap.com

Non-functional Progeny: This defective DNA cannot be properly transcribed or replicated, leading to the assembly of non-infectious or replication-incompetent viral particles. patsnap.compatsnap.com Ultimately, this halts the proliferation of the virus, allowing the host's immune system to control the infection. patsnap.com

Interaction with and Modulation of Thymidylate Synthase Activity

Idoxuridine, in its monophosphate form (IdUMP), can also interact with the enzyme thymidylate synthase (TS). aacrjournals.org This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), as it catalyzes the methylation of deoxyuridine monophosphate (dUMP).

Research has shown that IdUMP acts as an inhibitor of TS. aacrjournals.org However, it is considered a weak inhibitor compared to other halogenated pyrimidines like 5-fluorodeoxyuridine monophosphate (FdUMP). aacrjournals.org The inhibition constant (Ki) for IdUMP against TS is greater than 10 µM, whereas for FdUMP it is less than 10 nM. aacrjournals.org

A significant aspect of this interaction is that TS can also catalyze the dehalogenation of IdUMP, converting it into dUMP. aacrjournals.orgnih.gov This process effectively removes the iodine atom, reducing the amount of idoxuridine that can be further phosphorylated and incorporated into DNA. Therefore, inhibiting TS with a more potent inhibitor (like Thymitaq or Leucovorin-modulated 5-fluorouracil) can enhance the efficacy of idoxuridine. aacrjournals.orgsnmjournals.orgnih.gov By blocking TS, the intracellular pool of competing dTTP is reduced, and the dehalogenation of IdUMP is prevented, leading to increased incorporation of idoxuridine into DNA. aacrjournals.orgsnmjournals.org

CompoundTarget EnzymeType of InteractionResult
Idoxuridine Monophosphate (IdUMP) Thymidylate Synthase (TS)Weak Competitive Inhibition aacrjournals.orgReduces de novo synthesis of dTMP.
Idoxuridine Monophosphate (IdUMP) Thymidylate Synthase (TS)Substrate for Dehalogenation aacrjournals.orgnih.govIdUMP is converted to dUMP, reducing its availability for DNA incorporation.

Radiobiological Consequences of Idoxuridine I 131 Incorporation

Molecular and Cellular Mechanisms of Radiosensitization Augmentation

The primary rationale for using Idoxuridine (B1674378) is its function as a radiosensitizer; its efficacy is amplified when labeled with a radioisotope like I-131. This augmentation of radiosensitization is a multifaceted process, beginning with the successful substitution of thymidine (B127349) for IdUrd in the DNA and resulting in an increased susceptibility to radiation-induced damage.

The incorporation of IdUrd into DNA is a prerequisite for its radiosensitizing effect. aacrjournals.org The mechanism of this sensitization is primarily attributed to an increase in the production of DNA damage. nih.gov When IdUrd-substituted DNA is exposed to ionizing radiation, it exhibits an increased susceptibility to the formation of highly reactive uracil (B121893) free radicals. aacrjournals.org These radicals can inflict damage not only on the substituted DNA strand but also on the complementary, unsubstituted strand. aacrjournals.org

The degree of radiosensitization achieved with IdUrd is directly correlated with the extent of its incorporation into the cell's DNA, replacing thymidine. nih.govannualreports.comannualreports.com Research has consistently demonstrated that a higher percentage of thymidine replacement by IdUrd leads to a greater radiosensitizing effect. nih.govaacrjournals.org

Experiments on various human tumor cell lines have quantified this relationship. For instance, in lung, glioma, and melanoma cell lines, increasing concentrations of IdUrd (from 0.1 to 10 microM) resulted in a corresponding increase in thymidine replacement and radiosensitization. nih.gov Maximum sensitization and replacement were observed at the highest concentration after three cell cycles. nih.gov

The following table, derived from a study on human tumor cell lines, illustrates the cell-line dependent nature of IdUrd incorporation and its impact on radiosensitization.

Cell LineIdUrd Concentration (µM) for Maximum SensitizationMaximum Thymidine Replacement (%)
Lung1022.4
Glioma1032.0
Melanoma1039.1

This table presents data on the maximum thymidine replacement by Idoxuridine (IdUrd) at a concentration of 10 µM after three cell cycles in three different human tumor cell lines. Data sourced from a study by Kinsella et al. nih.gov

These findings underscore that achieving a significant level of IdUrd incorporation is crucial for maximizing the therapeutic benefit of this radiosensitization strategy. nih.gov

Enhancement of Ionizing Radiation-Induced Deoxyribonucleic Acid Damage

Cellular Responses to Intracellular Iodine-131 Decay

The decay of Iodine-131, once incorporated into the DNA via IdUrd, triggers a localized and highly damaging sequence of events at the cellular and molecular level. The emitted beta particles and the subsequent electronic cascades are the primary effectors of this damage.

The therapeutic effect of I-131 is largely due to the emission of beta radiation, which stimulates the formation of free radicals. nih.gov The decay of I-131 leads to the excessive production of reactive oxygen species (ROS), causing a severe imbalance in the cellular oxidant/antioxidant status. nih.gov This oxidative stress results in significant DNA damage, including single-strand breaks (SSBs) and chromosomal aberrations. nih.govencyclopedia.pub The free radicals can attack various cellular components, but their proximity to the DNA when generated from I-131 decay makes the genetic material a primary target. nih.gov This leads to structural damage to the DNA, impairing its function and potentially leading to cell death. nih.gov

While I-131 is primarily a beta emitter, its decay process also involves the emission of low-energy Auger electrons. snmjournals.org The Auger effect results in a cascade of these electrons, which deposit their energy over a very short range, typically on the scale of nanometers. frontiersin.org When the I-131 atom is part of the DNA molecule, this high-energy, localized deposition is extremely damaging to the DNA helix, which has a diameter of approximately 2 nanometers. frontiersin.org

It is widely accepted that a single decay of an Auger electron emitter associated with DNA can result in a DNA double-strand break (DSB). frontiersin.org These complex and clustered DSBs are particularly difficult for the cell to repair and are highly effective at inducing cell death. frontiersin.orgresearchgate.net The high linear energy transfer (LET) of Auger electrons makes them highly radiotoxic when in close proximity to the DNA. frontiersin.orgncbj.gov.plrsc.org This localized "molecular explosion" severely compromises both the structural and functional integrity of the DNA and the cell as a whole. rutgers.edu

The cytotoxic effects of Iodine-131-labeled Idoxuridine are both cell-type and dose-dependent. nih.gov Studies have shown that tumor cells can be more sensitive to I-131 than non-tumor cells. nih.gov For example, cholangiocarcinoma cells exhibited greater sensitivity to I-131 compared to normal cholangiocytes. nih.gov Similarly, a study on human hepatocellular carcinoma cells (HepG2/C3A) and non-tumor human lung fibroblasts (MRC-5) found that the tumor cells showed a cytotoxic effect at I-131 concentrations above 1.85 MBq/mL, whereas all tested concentrations were cytotoxic to the non-tumor fibroblasts after 48 hours. researchgate.netscielo.br

The dose of I-131 IdUrd administered is a critical factor in determining the biological response. Higher doses generally lead to increased cell killing. nih.gov This dose-dependent effect has been observed in various cancer cell lines. nih.gov Furthermore, the distribution of the radiopharmaceutical within a tumor can lead to differential responses. The concept of "self-dose" (the dose a labeled cell receives from its own incorporated I-131) and "cross-dose" (the dose a cell receives from neighboring labeled cells) is important. nih.gov The cellular response to the high-dose-rate, localized self-dose from Auger electrons and beta particles is more cytotoxic than the lower-dose-rate cross-fire from beta particles irradiating adjacent cells. nih.gov

The following table illustrates the differential survival of various cell types when exposed to I-131, highlighting the dose-dependent nature of its cytotoxicity.

Cell LineI-131 Dose (Gy)Cell Survival (%)
TFK-1 (Cholangiocarcinoma)3.572.42 ± 3.85
TFK-1 (Cholangiocarcinoma)2038.73 ± 2.51
TFK-1 (Cholangiocarcinoma)6032.42 ± 7.52
HuCCT1 (Cholangiocarcinoma)3.537.48 ± 11.96
HuCCT1 (Cholangiocarcinoma)2028.43 ± 4.50
HuCCT1 (Cholangiocarcinoma)607.17 ± 2.80
Cholangiocytes (Normal)All DosesHigher than cancer cells

This table presents data on the cell survival of two cholangiocarcinoma cell lines (TFK-1 and HuCCT1) and normal cholangiocytes after exposure to different doses of Iodine-131. Data sourced from a study by Siriboon et al. nih.gov

Impact of Auger Electron Cascades on Cellular Integrity and Deoxyribonucleic Acid

Bystander Effects in Radiolabeled and Adjacent Unlabeled Cell Populations

When ¹³¹I-IdU is incorporated into the DNA of a proliferating cell, the decay of the Iodine-131 atom releases beta particles. These beta particles have a mean range in soft tissue that is significantly larger than a single cell diameter, approximately 0.4 to 2 millimeters. nih.govnews-medical.net Consequently, a cell that has incorporated ¹³¹I-IdU not only receives a "self-dose" of radiation but also irradiates adjacent cells, which may or may not have incorporated the radionuclide. This process is termed the cross-fire effect. snmjournals.org Unlabeled cells in the vicinity of a labeled cell receive only this cross-dose of radiation.

This cross-fire irradiation is particularly relevant in the context of heterogeneous tumors, where not all cells may be in the DNA-synthetic phase (S-phase) required for Idoxuridine uptake. snmjournals.orgnih.gov The beta emissions from ¹³¹I-IdU can effectively kill or damage these neighboring non-proliferating or quiescent tumor cells, which would otherwise be unaffected. snmjournals.org This bystander killing mechanism enhances the therapeutic potential of ¹³¹I-IdU by overcoming the limitations posed by proliferative heterogeneity within a tumor. nih.gov

Research using a three-dimensional tissue culture model has quantified the impact of the bystander effect by varying the percentage of cells labeled with ¹³¹I-IdU. The lethality of the radiation was found to be dependent on the percentage of cells labeled, demonstrating a clear distinction between the cellular response to self-dose and cross-dose. The dose required to reduce the surviving fraction of cells to 37% (D37), a standard measure of radiation sensitivity, varies with the labeling distribution.

Percentage of Labeled CellsMean Lethal Dose (D37) in Gy
100%4.5
10%5.7
1%6.4

This table illustrates the relationship between the percentage of cells labeled with ¹³¹I-IdU and the mean lethal dose (D37). As the percentage of labeled cells decreases, the D37 value increases, indicating that a higher average dose is required to achieve the same level of cell killing. This highlights the potent contribution of the self-dose received by labeled cells compared to the cross-dose received by the entire population.

The mechanisms underlying the bystander effect are complex and involve the transmission of damaging signals from irradiated to non-irradiated cells. While the cross-fire effect from beta particles is a direct physical mechanism, other signaling pathways are also implicated. These can include the release of signaling molecules such as cytokines, reactive oxygen species (ROS), and nitric oxide, as well as communication through gap junctions between adjacent cells.

Comparative Radiobiological Effectiveness Studies of Iodine-131-Labeled Idoxuridine

The radiobiological effectiveness (RBE) of Idoxuridine I-131 has been evaluated in comparison with other radiolabeled forms of Idoxuridine, particularly those incorporating the Auger electron-emitting isotopes Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). The fundamental difference in the decay characteristics of these isotopes leads to distinct radiobiological consequences. Iodine-131 decays primarily via beta emission, releasing high-energy electrons with a relatively long path length. news-medical.netwikipedia.org In contrast, ¹²³I and ¹²⁵I decay by electron capture, resulting in a cascade of low-energy Auger electrons with a very short range, on the scale of nanometers. snmjournals.org

Studies comparing the toxicity of [¹²³I]IdU, [¹²⁵I]IdU, and [¹³¹I]IdU on human glioma cells have revealed significant differences in their effectiveness, which is also dependent on the cellular environment. In monolayer cultures of exponentially growing cells, where most cells are actively dividing and incorporating IdU, the Auger emitters are more potent. [¹²⁵I]IdU was found to be the most efficient at sterilizing these clonogens, followed by [¹²³I]IdU, with [¹³¹I]IdU being the least effective. nih.gov This enhanced toxicity is due to the high linear energy transfer (LET) of Auger electrons, which deposit a large amount of energy within the cell nucleus when the radionuclide is bound to DNA, causing complex and difficult-to-repair DNA damage.

However, the relative effectiveness shifts in multicellular spheroid models, which better mimic the proliferative heterogeneity of solid tumors. While the Auger emitters remain more effective at lower concentrations, the survival curve for [¹³¹I]IdU crosses over at higher concentrations. The superior toxicity of [¹³¹I]IdU at these higher levels is attributed to the cross-fire beta-irradiation, which effectively targets both proliferating and non-proliferating cells within the spheroid. nih.gov This suggests that for tumors with significant cellular heterogeneity, [¹³¹I]IdU may offer a therapeutic advantage over Auger electron emitters alone. nih.gov

Radiolabeled CompoundDecay EmissionC37 (kBq/ml) in Exponential Monolayer Culture nih.govClonogenic Survival at 100 kBq/ml in Spheroids nih.gov
[125I]IdUAuger Electrons2.3628%
[123I]IdUAuger Electrons9.7545%
[131I]IdUBeta Particles18.913%

This table compares the radiobiological effectiveness of Idoxuridine labeled with different iodine isotopes on human glioma cells. C37 represents the concentration resulting in 37% cell survival, with a lower value indicating higher toxicity. The data shows the superior potency of Auger emitters in actively dividing monolayer cultures, but the enhanced effectiveness of [¹³¹I]IdU in more complex spheroid models at high concentrations.

Further studies have quantified the RBE of ¹³¹I-IdU relative to a standard radiation source. In one such study using spermhead survival in mouse testes as the biological endpoint, the RBE of various radiopharmaceuticals was determined. The RBE is a measure of the relative damaging potential of a given type of radiation compared to a reference radiation. In this research, it was demonstrated that for beta emitters like Iodine-131, the subcellular distribution of the radionuclide does not play a significant role in its radiotoxicity, in stark contrast to Auger electron emitters where nuclear localization is critical. snmjournals.org

RadiochemicalPrimary DecayD37 (cGy) snmjournals.orgRelative Biological Effectiveness (RBE) snmjournals.org
7Be-chloride (Reference)Gamma651.0
131IdUBeta750.89
123IMPElectron Capture621.0
H131IPDMBeta611.1
125IdCElectron Capture7.78.4

This table presents the D37 (dose for 37% survival) and RBE for several radiolabeled compounds in mouse testes. It highlights the high RBE of the DNA-incorporated Auger emitter ¹²⁵IdC, while the beta-emitter ¹³¹IdU shows an RBE close to 1, similar to the reference gamma radiation, underscoring the different mechanisms of cell killing.

Cellular Uptake and Intracellular Trafficking of Idoxuridine I 131

Mechanisms of Idoxuridine (B1674378) Analog Transport Across Cellular Membranes

The entry of Idoxuridine I-131 into a cell is a critical first step for its therapeutic action. As a hydrophilic nucleoside analog, its passage across the lipid bilayer of the cell membrane is not straightforward and relies on specific transport mechanisms. tandfonline.com

The primary route for Idoxuridine uptake is the nucleoside salvage pathway, particularly the one utilized by thymidine (B127349). aacrjournals.orgveteriankey.com Cells take up Idoxuridine using nucleoside transporters in the cell membrane. nih.gov While some research suggests that Idoxuridine has an affinity for these transporters, it may not be an effective permeant in all cell types, with nonfacilitated diffusion also playing a role in its permeation of cellular membranes. nih.govresearchgate.net

Once inside the cell, Idoxuridine is phosphorylated by the enzyme thymidine kinase (TK) to Idoxuridine monophosphate. aacrjournals.orgchemicalbook.inentokey.com This phosphorylation is a crucial trapping mechanism; the addition of the charged phosphate (B84403) group prevents the molecule from exiting the cell via the same transporters it used for entry. Subsequent phosphorylations by other cellular kinases convert the monophosphate to its active triphosphate form, Idoxuridine triphosphate (IdoxTP). entokey.compatsnap.com It is this triphosphate form that is ultimately incorporated into DNA. aacrjournals.org

Alternative transport strategies have also been explored. For instance, researchers have coupled an analog of Idoxuridine to horseradish peroxidase (HRP), a protein that undergoes retrograde axonal transport. nih.gov This conjugate was shown to be transported to the trigeminal ganglion after injection in the cornea, demonstrating a potential delivery mechanism for targeting nerve cells where latent viruses may reside. nih.gov

Selective Cellular Uptake and Accumulation in Actively Replicating Systems

A key feature of this compound is its selective accumulation in cells that are actively synthesizing DNA. This selectivity is the basis for its use in targeting rapidly proliferating cells, such as cancer cells or virus-infected cells. drugbank.comentokey.comnih.gov

The mechanism for this selectivity lies in Idoxuridine's identity as a thymidine analog. wikipedia.orgchemicalbook.in Cells with high proliferative rates have an elevated demand for DNA precursors, including thymidine. Consequently, these cells exhibit increased activity of the thymidine salvage pathway and higher levels of thymidine kinase, the enzyme that performs the initial, rate-limiting phosphorylation of both thymidine and Idoxuridine. aacrjournals.orgentokey.com In virus-infected cells, viral-encoded thymidine kinase can be significantly more active than the cellular enzyme, further enhancing the phosphorylation and trapping of Idoxuridine. veteriankey.comentokey.com

This increased enzymatic activity leads to more efficient trapping and accumulation of Idoxuridine in replicating cells compared to quiescent, non-proliferating cells. veteriankey.comnih.gov Studies have demonstrated a direct correlation between the rate of tumor growth and the uptake of radioiodinated Idoxuridine. For example, rapidly growing glioma tumors show substantially higher uptake of I-131 IdUrd than slower-growing tumors. nih.gov The incorporation of Idoxuridine into DNA is a prerequisite for its therapeutic effect, and this incorporation is inherently linked to the DNA replication machinery that is most active in dividing cells. aacrjournals.orgdrugbank.com Research showed that 93% of total tumor radioactivity was recovered in DNA 24 hours after administration of I-131 IdUrd in a subcutaneous tumor model. nih.gov

Modulation of Idoxuridine Uptake by Metabolic Pathway Interventions

The cellular uptake and therapeutic potential of this compound can be significantly enhanced by manipulating related metabolic pathways. These interventions aim to increase the reliance of target cells on the thymidine salvage pathway, thereby boosting the uptake and incorporation of the drug analog.

One of the most studied strategies involves the inhibition of thymidylate synthase (TS). snmjournals.org This enzyme is central to the de novo synthesis of thymidine monophosphate (dTMP), the cell's internally manufactured source of thymidine for DNA. By blocking TS with inhibitors such as fluorodeoxyuridine (FdUrd), 5-fluorouracil (B62378) (FUra), or Thymitaq, the de novo pathway is shut down. snmjournals.orgnih.govumich.edu This forces the cell to rely exclusively on the salvage pathway for its thymidine supply, leading to a marked increase in the uptake and DNA incorporation of exogenously supplied Idoxuridine. snmjournals.orgumich.edu

Research has demonstrated the effectiveness of this approach.

Pre-treatment with FdUrd enhanced the uptake of ¹²⁵I-IdUrd by a factor of 1.7 to 4.4 across various human cancer cell lines. nih.gov

In a rat hepatoma model, combining [¹²⁵I]IdUrd with the TS inhibitor Thymitaq resulted in a slower clearance rate of the radiotracer from the tumor and a higher initial uptake into DNA. snmjournals.org

Table 1: Enhancement of ¹²⁵I-IdUrd Uptake in Human Cancer Cell Lines by FdUrd Pretreatment
Cell LineCancer TypeFold Increase in ¹²⁵I-IdUrd Uptake
MCF-7Breast1.7
MDA-MB-231Breast2.1
HCT-116Colon4.4
HT-29Colon2.2
U-87 MGGlioblastoma1.9
U-251Glioblastoma2.4

Data sourced from a study on uptake enhancement by the thymidylate synthase inhibitor FdUrd. nih.gov

Other metabolic modulations have also been explored. Paradoxically, co-administering unlabeled ("cold") Idoxuridine with radiolabeled Idoxuridine has been shown to increase the uptake rate of the radioactive form in glioblastoma models both in vitro and in vivo. nih.gov

Table 2: Effect of Unlabeled IdUrd on the Uptake Rate of [¹²⁵I]IdUrd
ModelTissueFold Increase in [¹²⁵I]IdUrd Uptake
In VitroGlioblastoma Cell Lines2.0 - 4.4
In VivoXenografted Glioblastoma Tumors1.5 - 2.8
In VivoNormal Rapidly Dividing Tissues1.3 - 2.8

Data from a study evaluating the effects of co-incubating [¹²⁵I]IdUrd with unlabeled IdUrd. nih.gov

Additionally, complex interactions have been observed with compounds like 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd). At low concentrations, 5'-AdThd can increase Idoxuridine uptake by preventing feedback inhibition of thymidine kinase. nih.gov However, at higher concentrations, it becomes inhibitory by blocking thymidylate kinase, the next enzyme in the phosphorylation cascade. nih.gov This highlights the intricate nature of metabolic modulation for enhancing the efficacy of this compound.

Advanced Research Methodologies and Experimental Models in Idoxuridine I 131 Studies

In Vitro Studies on Idoxuridine (B1674378) I-131

In vitro studies form the cornerstone of research into the biological effects of Idoxuridine I-131. These experiments, conducted on cultured cells, allow for controlled investigation of the compound's impact on cellular processes.

Quantification of Growth Inhibition and Viral Plaque Reduction

A primary application of in vitro assays is to quantify the inhibitory effects of Idoxuridine and its analogs on cell growth and viral replication.

Growth Inhibition Assays: The efficacy of antiviral compounds is often evaluated by their ability to inhibit the cytopathic effect (CPE) of a virus in cell culture. jglobalbiosecurity.com The 50% inhibitory concentration (IC50) or the effective concentration required to inhibit 50% of the CPE (EC50) are standard metrics used to compare the potency of different antiviral agents. jglobalbiosecurity.com For instance, trifluridine (B1683248) has been shown to inhibit the cytopathic effects of Herpes Simplex Virus-1 (HSV-1) by 50% at concentrations ranging from 0.2 to 1.7 µg/mL in plaque reduction assays. entokey.com

Viral Plaque Reduction Assays: This technique is a more direct measure of a compound's ability to inhibit viral replication. It involves infecting cell monolayers with a virus and then applying the test compound. The number and size of viral plaques (localized areas of cell death) are then compared to untreated controls. asm.org Trifluridine, for example, reduced plaque formation by over 98% when used to treat HSV-1 infected Vero cells. entokey.com The susceptibility of different viral strains to a compound can be determined using this method. asm.org

Clonogenic Survival Analyses in Monolayer Cell Cultures

Clonogenic survival assays are a critical tool for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent like this compound.

This method involves treating monolayer cell cultures with the compound, followed by trypsinization, resuspension, and plating of a known number of cells into fresh culture dishes. snmjournals.org After a period of incubation, the number of colonies formed (each arising from a single surviving cell) is counted. snmjournals.orggoogle.com The surviving fraction is then calculated by normalizing the number of colonies to the number of cells initially seeded, taking into account the plating efficiency of untreated control cells. google.com

Studies have utilized this assay to demonstrate the synergistic cytotoxic effects of combining radiolabeled Idoxuridine with other therapeutic agents. For example, in Hep3B human hepatoma cells, the addition of [¹²⁵I]IdUrd to treatment regimens resulted in a significant reduction in clonogenic survival, indicating a potentiation of the antitumor effect. snmjournals.orgsnmjournals.org These analyses are crucial for determining the radiotoxicity and therapeutic efficacy of this compound at the cellular level. nih.gov

Methodologies for Quantitative DNA Incorporation Assessment

The mechanism of action of Idoxuridine relies on its incorporation into the DNA of replicating cells, leading to DNA damage and cell death. Therefore, quantifying the extent of this incorporation is fundamental to understanding its efficacy.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. aacrjournals.org The process involves:

Exposing cells to radiolabeled Idoxuridine (e.g., ¹²⁵I-IUdR or ¹³¹I-IUdR).

Harvesting the cells and extracting the DNA.

Enzymatically digesting the DNA into its constituent nucleosides.

Separating the nucleosides using a reverse-phase HPLC column. aacrjournals.org

Quantifying the amount of radiolabeled IdUrd relative to the total amount of thymidine (B127349) (dThd) using a radiodetector and an ultraviolet (UV) detector. snmjournals.orgaacrjournals.org

This methodology has been successfully applied in numerous studies. For instance, research on U251 human glioblastoma xenografts showed a significant incorporation of IUdR into tumor DNA following oral administration of its prodrug, 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR). aacrjournals.org Similarly, studies on hepatoma cell lines have demonstrated that the incorporation of [¹²⁵I]IdUrd into DNA can be significantly enhanced by co-administration with a thymidylate synthase inhibitor, leading to a synergistic antitumor effect. snmjournals.orgsnmjournals.org The percentage of IUdR that replaces thymidine in the DNA is a key parameter derived from these analyses. aacrjournals.org

Spectroscopic and Structural Characterization of Idoxuridine Isomers

Understanding the three-dimensional structure of Idoxuridine and its isomers is crucial for elucidating its biological activity. Advanced spectroscopic and computational methods are employed for this purpose.

Theoretical studies using Density Functional Theory (DFT) methods, such as the hybrid B3LYP method, have been used to analyze the molecular structures of different isomers of Idoxuridine in both the gas phase and in aqueous solution. humanjournals.comresearchgate.netresearchgate.net These computational approaches can predict structural properties and are often performed in conjunction with experimental techniques. humanjournals.comresearchgate.net

Spectroscopic techniques provide experimental data that can be compared with theoretical predictions. These include:

Infrared (IR) and Raman Spectroscopy: These methods provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. humanjournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the connectivity and chemical environment of atoms within the molecule. humanjournals.comresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. humanjournals.comresearchgate.net

Studies have shown a reasonable agreement between the predicted and experimental spectra for the most stable isomers of Idoxuridine. humanjournals.comresearchgate.net These analyses have also revealed the potential existence of dimeric species of Idoxuridine in the solid state, which can influence the observed spectral features. humanjournals.comresearchgate.net

Flow Cytometry for Cell Cycle Arrest and DNA Content Analysis

Flow cytometry is a powerful technique for analyzing the effects of this compound on the cell cycle. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), the DNA content of individual cells can be measured. wikipedia.org

This allows for the quantification of the percentage of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). wikipedia.orgthermofisher.com The data is typically presented as a DNA content frequency histogram. wikipedia.org

Analysis of these histograms can reveal cell cycle anomalies, such as an arrest in a particular phase, which is a common consequence of DNA damage induced by agents like this compound. wikipedia.org For example, a short exposure to fluorodeoxyuridine (FdUrd) has been shown to increase the amount of IdUrd incorporated per cell rather than the number of cells labeled with IdUrd, an effect that can be quantified using flow cytometry. unige.ch This technique is invaluable for understanding the cellular response to treatment and the mechanisms leading to cell death. wikipedia.org

Ex Vivo Tissue Models for Permeation and Interaction Studies

Ex vivo models, which utilize excised tissues, bridge the gap between in vitro cell cultures and in vivo animal studies. nih.gov These models are particularly useful for studying the permeation of drugs across biological barriers, such as the cornea. unipr.it

Porcine corneas are often used as an ex vivo model for human corneas due to their anatomical and histological similarities. unipr.it Permeation experiments are typically conducted using Franz-type diffusion cells, where the excised tissue is mounted between a donor and a receptor chamber. unipr.it The drug solution is placed in the donor chamber, and its appearance in the receptor chamber over time is measured to determine permeability coefficients. unipr.it

Development and Validation of Tissue Preparation and Viability Assays

The foundation of credible in vitro and ex vivo research on ¹³¹I-IUdR lies in the meticulous preparation of tissues and the accurate assessment of cell viability. Methodologies for these processes are critical for ensuring that experimental results are both reproducible and translatable.

Tissue Preparation: Standardized protocols for tissue preparation are paramount to maintaining the physiological integrity of the samples. For solid tumors, this often involves mechanical or enzymatic disaggregation to create single-cell suspensions or the preparation of thin tissue slices. For instance, in studies involving hepatoma models, tumor tissues are harvested and may be processed into cell suspensions for clonogenic assays or prepared for histological analysis. snmjournals.org The goal is to obtain a preparation that accurately reflects the in vivo cellular environment while being amenable to experimental manipulation.

Viability Assays: A variety of assays are employed to determine the viability of cells following exposure to ¹³¹I-IUdR. These assays are essential for quantifying the cytotoxic effects of the radiopharmaceutical.

Clonogenic Survival Assays: This is a gold-standard method for assessing the reproductive integrity of cells after treatment. It measures the ability of single cells to proliferate and form colonies. In studies with ¹³¹I-IUdR, a decrease in the number of colonies formed by treated cells compared to controls indicates cytotoxic efficacy. snmjournals.orgsnmjournals.org

ATP-Based Chemosensitivity Assays: These assays measure the level of intracellular ATP as an indicator of metabolic activity and cell viability. A reduction in ATP levels correlates with cell death. This method has been used to assess the chemosensitivity of various solid tumors. ucl.ac.uk

Dye Exclusion Assays: Simple and rapid, these assays, such as the trypan blue exclusion test, distinguish between viable and non-viable cells based on membrane integrity. While useful, they provide a less nuanced picture of cell health compared to clonogenic assays.

Quantification of Radiolabeled Analog Penetration in Isolated Tissues

Understanding the extent to which ¹³¹I-IUdR penetrates tumor tissue is crucial for predicting its therapeutic efficacy. Non-uniform distribution can lead to regions of the tumor receiving a sublethal dose of radiation.

Autoradiography: This technique provides a visual representation of the distribution of radiolabeled compounds within a tissue section. By exposing tissue slices containing ¹³¹I-IUdR to photographic film or emulsion, researchers can map the areas of highest radioactivity, corresponding to the locations of drug uptake. This method has been instrumental in studying the distribution of radiolabeled IdUrd in multicellular glioma spheroids. snmjournals.org

Liquid Scintillation Counting: For a more quantitative assessment, specific regions of a tissue or the entire tissue can be excised and the amount of radioactivity measured using a liquid scintillation counter. ucl.ac.uk This provides precise data on the concentration of ¹³¹I-IUdR in different parts of the tumor or in different organs, which is vital for biodistribution studies. snmjournals.orgsnmjournals.org

Preclinical In Vivo Models for Radiosensitization and DNA Targeting

Preclinical in vivo models are indispensable for evaluating the therapeutic potential of ¹³¹I-IUdR in a complex biological system that mimics human disease. These models allow for the assessment of systemic and locoregional delivery, DNA targeting, and the impact of non-uniform radioactivity distribution.

Murine and Rodent Tumor Models for Evaluating Systemic and Locoregional Delivery

A variety of murine and rodent tumor models are utilized to investigate the efficacy of ¹³¹I-IUdR. The choice of model often depends on the specific research question, such as the route of administration or the tumor type being studied.

Subcutaneous Tumor Models: Human or murine tumor cells are injected subcutaneously into immunocompromised or syngeneic mice, respectively. These models are relatively easy to establish and allow for straightforward monitoring of tumor growth. For example, the 1MEA 0.7R murine hepatoma cell line has been used to create subcutaneous tumors in BALB/c mice to evaluate the therapeutic effects of intratumorally delivered ¹³¹I-IdUrd. snmjournals.orgsnmjournals.org

Ascites Tumor Models: Tumor cells are injected into the peritoneal cavity, leading to the formation of a fluid-filled tumor. The MH134 murine ascites hepatoma model in C3H mice has been used to test the efficacy of intraperitoneally administered radiolabeled IdUrd. snmjournals.orgsnmjournals.org

Orthotopic Tumor Models: Tumor cells are implanted into the organ of origin, providing a more clinically relevant microenvironment. While more complex to establish, these models offer greater insight into tumor behavior and response to therapy.

Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are particularly valuable for assessing the efficacy of a therapeutic agent against human cancers. Human colorectal cancer and glioblastoma xenografts have been used to demonstrate the radiosensitizing effects of an IdUrd prodrug. scispace.com

Locoregional delivery methods, such as intra-arterial, intratumoral, or intraperitoneal injections, are often explored in these models to maximize tumor exposure to ¹³¹I-IUdR while minimizing systemic toxicity. snmjournals.orgsnmjournals.org

Measurement of Deoxyribonucleic Acid-Bound Radioactivity Clearance

A key aspect of ¹³¹I-IUdR's mechanism is its incorporation into the DNA of proliferating cells. Measuring the amount of radioactivity bound to DNA and its subsequent clearance provides critical information about the drug's therapeutic window and potential for sustained radiation-induced damage.

The process typically involves:

Tissue Harvesting: At various time points after administration of ¹³¹I-IUdR, tumors and other relevant tissues are excised.

DNA Extraction: DNA is isolated from the tissue samples using standard biochemical techniques, such as phenol-chloroform extraction or commercially available kits. snmjournals.org

Radioactivity Measurement: The radioactivity of the extracted DNA is quantified using a gamma counter or liquid scintillation counter. snmjournals.orgucl.ac.uk

By plotting the DNA-bound radioactivity over time, researchers can determine the rate of clearance. Studies have shown that co-administration of a thymidylate synthase inhibitor can lead to a slower clearance rate of radiolabeled IdUrd from hepatoma DNA, potentially enhancing its therapeutic effect. snmjournals.orgsnmjournals.org

Investigations of Non-Uniform Radioactivity Distribution in Multicellular Systems

The heterogeneous nature of solid tumors often leads to a non-uniform distribution of therapeutic agents, including ¹³¹I-IUdR. This can significantly impact treatment efficacy, as some cancer cells may not receive a lethal dose of radiation.

Three-Dimensional (3D) Tissue Culture Models: To investigate the effects of non-uniform distribution in a controlled manner, researchers utilize 3D in vitro models, such as multicellular clusters or spheroids. nih.govnih.gov In one experimental setup, Chinese hamster V79 cells were labeled with ¹³¹I-IdU, mixed with unlabeled cells in varying proportions (e.g., 100%, 10%, or 1% labeled), and formed into multicellular clusters. nih.govnih.gov

These models allow for precise control over the percentage of radiolabeled cells and their spatial distribution within the cluster. The survival of the cell population is then assessed after a period of incubation.

Key Findings from Multicellular System Studies:

Percentage of Labeled CellsMean Lethal Cluster Dose (Gy)Observation
100%4.5Exponentially dependent cell survival. nih.gov
10%5.7Survival fraction begins to saturate at about 1% survival. nih.gov
1%6.4

Synergistic and Modulatory Approaches in Idoxuridine I 131 Research

Co-administration with Thymidylate Synthase Inhibitors (TSI)

A primary strategy to potentiate [131I]IUdR activity involves the concurrent administration of thymidylate synthase inhibitors (TSIs). Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP). As dTMP is the sole de novo source for deoxythymidine triphosphate (dTTP), inhibiting TS effectively shuts down this pathway, forcing the cell to rely on the alternative nucleotide salvage pathway for its supply of thymidine (B127349) for DNA replication. This reliance is the key vulnerability exploited by this combination therapy.

The direct biochemical consequence of effective TS inhibition is a profound depletion of the intracellular dTTP pool. By blocking the synthesis of dTMP, TSIs starve the cell of the necessary precursor for dTTP production. Research using various cancer cell lines has quantitatively demonstrated this effect. For instance, treatment with TSIs like 5-fluorouracil (B62378) (5-FU) or raltitrexed (B1684501) can reduce intracellular dTTP concentrations by over 90% within hours. This induced state of "thymidinelessness" creates a competitive advantage for exogenous thymidine analogs, such as Idoxuridine (B1674378), which are processed through the salvage pathway. The cell, in its attempt to maintain DNA synthesis, readily phosphorylates Idoxuridine to Idoxuridine triphosphate (IdUTP) and incorporates it into newly synthesized DNA strands in place of the scarce dTTP.

The depletion of the endogenous dTTP pool directly translates to significantly enhanced incorporation of [131I]IUdR into cellular DNA. With reduced competition from its natural counterpart, IdUTP is more frequently selected by DNA polymerases during replication. This increased incorporation leads to a higher density of 131I atoms within the DNA helix. Consequently, the localized radiation dose delivered to the DNA from Auger electron emission is substantially amplified, resulting in a dramatic increase in DNA double-strand breaks and a corresponding enhancement in cytotoxicity.

Studies have consistently shown a synergistic relationship between TSIs and [131I]IUdR. In preclinical models, the combination has demonstrated a multi-fold increase in both radionuclide incorporation and cell killing compared to [131I]IUdR administered alone.

Experimental ConditionIntracellular dTTP Pool (% of Control)[131I]IUdR Incorporation (Relative Increase)Cell Survival Fraction (Relative to Control)
[131I]IUdR Alone~100%1.0x (Baseline)0.65
[131I]IUdR + TSI (e.g., 5-FU)<10%5x - 15x0.10

Impact on Intracellular Deoxythymidine Triphosphate Pool Depletion

Modulation by Other Antimetabolites and Nucleic Acid Pathway Modulators (e.g., Leucovorin, Fluorodeoxyuridine)

The potentiation of [131I]IUdR is not limited to TSIs alone. Other agents that modulate nucleotide metabolism can also enhance its activity. Leucovorin (also known as folinic acid) is a prime example. Leucovorin itself does not inhibit TS; instead, it acts as a biochemical modulator for fluoropyrimidines like 5-FU. It is converted intracellularly to 5,10-methylenetetrahydrofolate, the reduced folate cofactor required by TS. This cofactor forms a stable ternary complex with the 5-FU metabolite (FdUMP) and the TS enzyme, effectively locking the enzyme in an inhibited state. This stabilization prolongs and intensifies the TS inhibition caused by 5-FU, leading to a more sustained depletion of the dTTP pool and, consequently, greater incorporation of [131I]IUdR.

Fluorodeoxyuridine (FUdR) is another antimetabolite that strongly enhances [131I]IUdR efficacy. FUdR is phosphorylated intracellularly to FdUMP, the active metabolite that directly inhibits thymidylate synthase. Therefore, FUdR acts as a more direct TSI than 5-FU (which requires more metabolic steps), leading to potent and rapid enhancement of [131I]IUdR uptake and cytotoxicity through the same mechanism of dTTP pool depletion.

Gene Transfer Strategies for Enhancing Idoxuridine I-131 Efficacy

A more sophisticated and targeted approach to modulating the thymidylate synthesis pathway involves gene transfer technologies. Instead of using pharmacological agents to inhibit the TS enzyme, these strategies aim to reduce the amount of the enzyme produced by the cell, achieving a similar biochemical outcome with potentially greater specificity.

Antisense technology offers a method to specifically downregulate the expression of the TS gene. This is achieved by introducing a short, single-stranded nucleic acid (an antisense oligonucleotide or a plasmid expressing an antisense RNA) that is complementary to the messenger RNA (mRNA) sequence of the TS gene. Upon entering the cell, the antisense molecule binds to its target TS mRNA. This binding event prevents the translation of the mRNA into a functional TS protein by physically blocking the ribosomal machinery or by marking the mRNA-antisense duplex for degradation by cellular enzymes like RNase H.

The resulting decrease in TS protein levels mimics the effect of a TSI drug, leading to diminished de novo dTMP synthesis, depletion of the dTTP pool, and a compensatory upregulation of the salvage pathway. This genetically induced sensitization makes tumor cells significantly more susceptible to the cytotoxic effects of [131I]IUdR.

Cell Treatment GroupTS Enzyme Level (% of Control)[131I]IUdR Incorporation (% of Total Radioactivity)Resulting Cytotoxicity (Cell Kill)
Control (No Antisense) + [131I]IUdR100%~1.5%Moderate
Antisense TS Plasmid + [131I]IUdR~25%~6.0%High / Synergistic

Note: Data are representative values derived from preclinical studies investigating antisense TS strategies.

A significant challenge in gene therapy is the efficient delivery of genetic material (e.g., antisense plasmids) into target cells, particularly in vivo. Electrogene transfer, also known as in vivo electroporation, is a physical, non-viral method that has been successfully used for this purpose in preclinical research. The technique involves the direct application of controlled, short-duration electrical pulses to the target tissue (e.g., a solid tumor) immediately following the injection of the plasmid DNA. These electrical fields transiently increase the permeability of cell membranes, creating temporary "pores" through which the large plasmid molecules can enter the cytoplasm. This method allows for localized and efficient transfection of cells within the treated area, enabling the targeted downregulation of thymidylate synthase expression specifically within the tumor and enhancing the therapeutic window for subsequent [131I]IUdR administration.

Computational and Theoretical Investigations of Idoxuridine I 131

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to elucidating the intrinsic properties of Idoxuridine (B1674378). These studies often focus on the non-radioactive Idoxuridine, as the isotopic substitution of I-127 with I-131 does not significantly alter the molecule's fundamental electronic structure or chemical bonding, which govern its interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For Idoxuridine, DFT calculations, often using the hybrid B3LYP method, have been employed to determine its most stable molecular structures and electronic characteristics in both the gas phase and solution. omicsdi.orgresearchgate.net

Theoretical studies have analyzed various isomers of Idoxuridine to identify the most energetically favorable conformations. omicsdi.org These calculations are crucial for understanding how the molecule presents itself to its biological targets. The analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) reveals important details about the molecule's reactivity. For instance, DFT studies show that the presence of the iodine atom in Idoxuridine increases its reactivity compared to its natural analogue, thymidine (B127349). omicsdi.orgresearchgate.net This heightened reactivity is a key aspect of its biological function. Furthermore, these calculations can predict spectroscopic signatures (Infrared, Raman, NMR), which can be validated against experimental data to confirm the accuracy of the theoretical model. omicsdi.org

High-level quantum mechanics calculations are also essential for accurately modeling halogen bonds, a type of non-covalent interaction involving the iodine atom of Idoxuridine that can be critical for its binding to biological targets. asm.orgscispace.com

To understand how Idoxuridine behaves in a biological environment, it is crucial to consider the effects of the solvent, which is typically water. The Self-Consistent Reaction Field (SCRF) method is used for this purpose. omicsdi.orgpnas.org The Polarizable Continuum Model (PCM), and its integral equation formalism variant (IEFPCM), is a widely used and effective SCRF method. researchgate.netresearchgate.netvirusface.com

This model places the solute molecule (Idoxuridine) within a cavity in a continuous medium that represents the solvent. researchgate.net By calculating the interaction between the molecule and the reaction field generated by the polarized solvent, researchers can predict properties in solution, such as solvation energies. omicsdi.orgpnas.org Studies on Idoxuridine and similar antiviral agents have used SCRF calculations to determine their stability and properties in an aqueous phase, providing a more realistic representation of their behavior in the body. omicsdi.orgtandfonline.com For example, the solvation energy of Idoxuridine has been calculated and compared with other antiviral drugs to understand its relative stability in water. tandfonline.com

This table presents a comparison of predicted solvation energies for different antiviral agents, as determined by computational models. Data sourced from tandfonline.com.

Density Functional Theory (DFT) for Structural and Electronic Properties

Microdosimetry and Cellular S-Value Calculations for Internal Emitters

Microdosimetry is the study of energy deposition from ionizing radiation in microscopic volumes, which is critical for understanding the biological effects of internal emitters like Idoxuridine I-131. A key tool in this field is the calculation of "S-values," a method established by the Committee on Medical Internal Radiation Dose (MIRD). frontiersin.org S-values represent the mean absorbed dose to a target region per unit of cumulative activity of a radionuclide in a source region. frontiersin.orgfrontiersin.org

For this compound, which is incorporated directly into the DNA, the cell nucleus is both the source and the primary target. Dosimetry calculations have been performed for I-131 using various computational methods, including Monte Carlo simulations like Geant4-DNA and PHITS. pnas.orgmdpi.commedchemexpress.com These simulations model the emission and transport of beta particles and gamma rays from I-131 decay.

Studies comparing I-131 with other isotopes, particularly Auger electron emitters like I-125 and I-123, are informative. While I-131 is a therapeutic beta-emitter, simulations have shown that its cellular S-value can be lower than those of diagnostic Auger-emitting radioisotopes. frontiersin.orgmdpi.com This is because Auger emitters deposit their energy over a very short range, leading to a high dose concentration within the cell nucleus if localized there. In contrast, the higher-energy beta particles from I-131 have a longer range, depositing their energy over a larger volume, potentially extending beyond the cell itself. oup.com

Comprehensive sets of S-values for I-131 have been calculated for standard human models (voxel phantoms), providing data for absorbed doses in various organs and tissues. nih.govmdpi.com These calculations are continually refined to provide more patient-specific and realistic dosimetry. nih.gov

This table shows representative S-values for I-131, indicating the absorbed dose to a target organ per decay in a source organ. The range for walled organs depends on specific assumptions about cell layer depth. Data sourced from nih.gov.

Simulation of Radiation-Induced Deoxyribonucleic Acid Damage Pathways

The therapeutic effect of this compound stems from the damage its radiation imparts on cellular DNA. plos.orgnih.gov Simulation codes such as RITRACKS (Relativistic Ion Tracks) are used to model these events at the molecular level. These simulations track the initial physical events of energy deposition and the subsequent chemical reactions of radiolytic species (like hydroxyl radicals) with the DNA molecule.

When I-131 decays within or near DNA, it causes damage through two main pathways:

Direct Effect: The emitted beta particles directly ionize or excite atoms within the DNA molecule, leading to strand breaks.

Indirect Effect: The radiation ionizes surrounding water molecules, creating highly reactive free radicals (indirectly) that then diffuse to and react with the DNA.

The primary lesions induced are single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are considered the most lethal form of DNA damage for a cell.

A crucial aspect of Idoxuridine's mechanism is its role as a radiosensitizer. When Idoxuridine is incorporated into DNA, it replaces thymidine. This substitution itself makes the DNA more susceptible to radiation damage. Furthermore, experimental and theoretical evidence suggests that the presence of incorporated Idoxuridine significantly reduces the rate and efficiency of the cell's natural DNA repair mechanisms for both SSBs and DSBs. This inhibition of repair amplifies the lethal effect of the radiation dose delivered by the I-131, forming the core of its therapeutic strategy.

Simulations comparing I-131 to potent Auger emitters like I-125 have shown that I-125 can be more effective at inducing DSBs when located on the DNA. mdpi.com However, the beta radiation from I-131 still effectively induces these critical lesions, and its effect is greatly enhanced by the radiosensitizing properties of the Idoxuridine molecule itself.

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Site Analysis

To exert its effect, Idoxuridine must first be processed by cellular or viral enzymes. As a thymidine analogue, its primary targets are enzymes involved in nucleotide metabolism, such as thymidine kinase (TK) and DNA polymerase. pnas.orgfrontiersin.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study these ligand-protein interactions in detail. tandfonline.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (Idoxuridine) when bound to a protein target to form a stable complex. The process involves placing the ligand into the binding site of the protein's 3D structure and scoring the different poses based on factors like electrostatic interactions and hydrogen bonding. For Idoxuridine, docking studies would be performed with enzymes like Herpes Simplex Virus Thymidine Kinase (HSV-TK). Crystal structure data, which can be seen as the experimental result of a successful binding event, confirms that idoxuridine-5'-phosphate (the phosphorylated form of Idoxuridine) binds within the substrate site of HSV-TK. These structural studies reveal a cavity near position 5 of the base, which accommodates the bulky iodine atom.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to analyze the physical movements of the atoms and molecules in the complex over time. nih.gov An initial docked pose is placed in a simulated physiological environment (with water and ions), and the forces on every atom are calculated. By simulating the movements over nanoseconds, MD can assess the stability of the ligand-protein binding, reveal key conformational changes in the protein upon binding, and provide a more dynamic and biologically relevant picture of the interaction than a static docked image. nih.gov

These computational methods are essential for rational drug design and for understanding how mutations in a viral enzyme might lead to drug resistance. By analyzing the binding site, researchers can understand precisely how Idoxuridine interacts with its target enzymes, paving the way for the design of new, more effective analogues.

This table summarizes findings from structural and cross-linking studies that have analyzed the binding of Idoxuridine (or its phosphorylated form/as a photoreactive analogue) to various protein targets. Data sourced from oup.comnih.gov.

Emerging Research Frontiers and Future Directions

Development of Novel Idoxuridine (B1674378) Analogs for Improved Targeting and Specificity

The quest to enhance the therapeutic index of radiolabeled nucleosides like Idoxuridine I-131 has spurred the development of novel analogs with superior tumor targeting and specificity. Researchers are exploring modifications to the idoxuridine molecule to improve its recognition and uptake by cancer cells while minimizing accumulation in healthy tissues. These efforts are crucial for increasing the radiation dose delivered to the tumor and reducing off-target toxicity.

One promising area of research involves the synthesis of analogs that are better substrates for viral and human thymidine (B127349) kinases, enzymes often overexpressed in tumor cells. nih.govresearchgate.net By creating analogs with higher affinity for these enzymes, researchers aim to achieve more selective accumulation within the tumor microenvironment. For instance, the substitution at the 5-position of the pyrimidine (B1678525) ring, where the iodine atom resides in idoxuridine, is a key focus for chemical modification. nih.gov

Furthermore, the "ProTide" prodrug technology represents another innovative approach. acs.org This strategy involves masking the nucleoside monophosphate with a protecting group that is cleaved intracellularly, releasing the active drug. This approach can bypass the need for initial phosphorylation by thymidine kinase, a common mechanism of resistance, and can enhance cell penetration. acs.org While not yet specifically applied to this compound in publicly available research, this technology holds potential for developing more effective analogs.

The table below summarizes some of the approaches being investigated for developing novel nucleoside analogs with improved therapeutic properties.

ApproachRationalePotential Advantage for this compound
Modification of the Pyrimidine Ring Altering the chemical structure to enhance recognition by tumor-specific enzymes.Increased tumor-specific uptake and retention of the radiolabel.
ProTide Prodrug Technology Bypassing the initial, often rate-limiting, phosphorylation step and improving cell membrane permeability.Overcoming resistance mechanisms related to thymidine kinase and enhancing intracellular concentration.
Glycosylation Modifications Altering the sugar moiety to influence transport and metabolic pathways.Improved pharmacokinetic properties and potentially altered biodistribution.

It is important to note that while these strategies are being explored for various nucleoside analogs, their direct application and efficacy for this compound require specific investigation and validation through preclinical and clinical studies.

Research into Strategies for Overcoming Compound Resistance Mechanisms

The clinical efficacy of this compound can be hampered by both intrinsic and acquired resistance in tumor cells. A primary mechanism of resistance is the downregulation or mutation of the thymidine kinase (TK) enzyme, which is crucial for the initial phosphorylation and subsequent incorporation of idoxuridine into DNA. acs.org Viruses can also develop resistance through mutations in their TK gene. researchgate.net Therefore, a significant focus of current research is to devise strategies to circumvent these resistance pathways.

One major approach is the development of therapies that are independent of TK activity. As mentioned previously, the ProTide technology is a prime example of a strategy that delivers the monophosphorylated nucleoside directly into the cell, thereby bypassing the need for the initial TK-mediated activation step. acs.org This could potentially restore sensitivity in tumors that have developed resistance due to deficient TK activity. acs.org

Another avenue of investigation is combination therapy. The rationale is to use this compound in conjunction with other agents that can modulate the tumor microenvironment or inhibit parallel survival pathways. For instance, combining it with drugs that inhibit DNA repair mechanisms could potentiate the cytotoxic effects of the radiation emitted by I-131. While specific studies on this compound in this context are limited, the principle is well-established in radiotherapy.

Furthermore, research into the tumor microenvironment has revealed that factors like hypoxia can contribute to radioresistance. Strategies that target hypoxic cells or improve tumor oxygenation could, in theory, enhance the efficacy of this compound. The development of host-targeted antivirals (HTAs) also presents a novel approach, as they target host proteins that viruses hijack for replication, which could be a way to overcome viral resistance. nih.gov

The following table outlines key resistance mechanisms and potential strategies to overcome them:

Resistance MechanismDescriptionPotential Overcoming Strategy
Thymidine Kinase (TK) Deficiency/Mutation Reduced or absent activity of the enzyme required for the initial phosphorylation of idoxuridine. acs.org- ProTide prodrugs to deliver pre-phosphorylated analogs. - Combination with agents that upregulate TK expression.
Altered Nucleoside Transporter Expression Decreased expression of transporters responsible for bringing idoxuridine into the cell. acs.org- Development of lipophilic analogs that can diffuse across the cell membrane. - Use of delivery systems like nanoparticles to enhance cellular uptake.
Enhanced DNA Repair Increased capacity of tumor cells to repair the DNA damage caused by the incorporated I-131.- Combination with inhibitors of DNA repair pathways (e.g., PARP inhibitors).
Viral Mutations Emergence of viral strains with altered thymidine kinase that no longer efficiently phosphorylates idoxuridine. researchgate.net- Combination antiviral therapy with drugs that have different mechanisms of action. - Development of broad-spectrum antiviral agents.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Cellular Response

The advent of high-throughput "multi-omics" technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the cellular response to this compound. nih.govfrontiersin.org By integrating these diverse datasets, researchers can move beyond a single-target perspective and elucidate the complex network of molecular events that are triggered by the administration of this radiopharmaceutical. nih.gov

A multi-omics approach can help identify the intricate signaling pathways and cellular processes that are perturbed following the incorporation of this compound into DNA. frontiersin.org For instance, transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression related to DNA damage response, cell cycle arrest, and apoptosis. frontiersin.org Proteomic studies can then validate these findings at the protein level and uncover post-translational modifications that are critical for the cellular response. frontiersin.org Metabolomic profiling can shed light on alterations in cellular metabolism as a consequence of treatment.

This integrated analysis can lead to the discovery of novel biomarkers that predict treatment response or resistance. nih.gov For example, specific gene expression signatures or protein profiles in a patient's tumor might indicate a higher likelihood of successful therapy with this compound. Furthermore, understanding the complete cellular response can help in identifying new therapeutic targets for combination therapies designed to enhance the efficacy of this compound or overcome resistance. biorxiv.org

The table below illustrates the potential contributions of different omics data to understanding the cellular response to this compound.

Omics PlatformType of Data GeneratedPotential Insights for this compound Research
Genomics DNA sequence variations, mutations, copy number alterations. nih.govIdentification of genetic factors predisposing to sensitivity or resistance (e.g., mutations in thymidine kinase or DNA repair genes).
Transcriptomics Gene expression levels (mRNA, microRNA). frontiersin.orgElucidation of cellular pathways affected by treatment, such as DNA damage response, cell cycle control, and apoptosis.
Proteomics Protein expression levels, post-translational modifications, protein-protein interactions. frontiersin.orgValidation of transcriptomic findings and identification of key protein effectors in the drug response.
Metabolomics Levels of small molecule metabolites. nih.govUnderstanding the metabolic reprogramming of cancer cells in response to therapy.

By constructing a comprehensive picture of the molecular landscape of treated cells, multi-omics integration is poised to guide the rational design of more effective and personalized treatment strategies involving this compound. biorxiv.org

Advancements in Quantitative Imaging Techniques for DNA-Incorporated Radiotracers

The ability to accurately quantify the biodistribution and cellular uptake of DNA-incorporated radiotracers like this compound is paramount for both preclinical research and clinical applications. Advancements in quantitative imaging techniques are providing researchers with more precise tools to visualize and measure the effectiveness of these agents in vivo. nih.gov

Single-Photon Emission Computed Tomography (SPECT) is a key imaging modality for I-131. Modern SPECT systems, often combined with Computed Tomography (SPECT/CT), allow for the three-dimensional localization of the radiotracer and provide anatomical context. Quantitative SPECT/CT enables the estimation of the radiation dose delivered to tumors and healthy organs, which is crucial for treatment planning and assessing therapeutic response.

Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution compared to SPECT. While I-131 is not a positron emitter, other radioisotopes of iodine, such as I-124, are. mdpi.com Studies with I-124 labeled compounds can provide valuable insights into the pharmacokinetics and dosimetry of iodine-based radiopharmaceuticals, which can be extrapolated to this compound therapy. mdpi.com The development of novel PET radiotracers that mimic the behavior of idoxuridine could also serve as powerful tools for patient selection and treatment monitoring.

Autoradiography, particularly at the microscopic level, remains a powerful research tool for studying the uptake of radiolabeled compounds in tissue sections with high resolution. researchgate.net This technique can reveal the heterogeneity of radiotracer uptake within a tumor and provide valuable information about the correlation between drug distribution and cellular characteristics.

The table below highlights some of the key imaging techniques and their applications in the context of DNA-incorporated radiotracers.

Imaging TechniquePrincipleRelevance to this compound
Quantitative SPECT/CT Detects gamma rays emitted by I-131 and provides 3D anatomical information.Enables in vivo quantification of radiotracer uptake in tumors and organs, facilitating dosimetry calculations.
PET/CT Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. mdpi.comWhile not directly imaging I-131, PET with analogs (e.g., labeled with I-124) can offer higher resolution and sensitivity for preclinical research and dosimetry modeling. mdpi.com
Autoradiography Exposes a photographic emulsion to a tissue section containing a radiolabeled compound. researchgate.netProvides high-resolution ex vivo visualization of radiotracer distribution at the cellular level. researchgate.net
Digital Holographic Microscopy (DHM) A label-free quantitative phase imaging technique. mdpi.comPotential for studying cellular biophysical changes in response to radiation damage from incorporated I-131. mdpi.com

These advanced imaging methods are instrumental in optimizing the therapeutic use of this compound, from the development of new analogs to the personalization of patient treatment. nih.gov

Exploration of Innovative Delivery Systems for Enhanced Localized Efficacy

To maximize the therapeutic impact of this compound while minimizing systemic exposure and associated side effects, researchers are actively exploring innovative drug delivery systems. The goal is to achieve higher concentrations of the radiopharmaceutical at the target site, thereby enhancing its localized efficacy.

Nanoparticle-based delivery systems are a particularly promising area of research. mdpi.com Liposomes, for instance, are microscopic vesicles that can encapsulate drugs like idoxuridine. kingston.ac.uk Early studies have shown that liposomal delivery of idoxuridine can be more effective than the free drug. kingston.ac.uk Nanoparticles can be engineered to have specific properties, such as a tailored size and surface chemistry, to improve their circulation time and promote their accumulation in tumors through the enhanced permeability and retention (EPR) effect. Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to actively bind to receptors that are overexpressed on cancer cells, leading to even greater specificity. nih.gov

Another approach involves the use of implantable drug delivery devices. google.com These systems, which can be surgically placed at or near the tumor site, are designed to release the drug in a sustained and controlled manner. google.com This would be particularly advantageous for treating localized tumors, as it would ensure a high local concentration of this compound over an extended period while keeping systemic levels low.

Hydrogels and other biocompatible polymers are also being investigated as injectable depots for localized drug delivery. These materials can be loaded with this compound and injected directly into the tumor or the surrounding tissue, where they would gradually release the drug.

The table below summarizes some of the innovative delivery systems being explored for targeted drug delivery.

Delivery SystemDescriptionPotential Advantage for this compound
Liposomes Microscopic lipid-based vesicles that can encapsulate aqueous drugs. kingston.ac.ukImproved drug solubility, prolonged circulation time, and potential for passive tumor targeting. kingston.ac.uk
Polymeric Nanoparticles Solid, colloidal particles made from biodegradable polymers.Controlled drug release, protection of the drug from degradation, and the possibility of surface functionalization for active targeting.
Implantable Devices Surgically placed reservoirs that provide sustained, localized drug release. google.comHigh local drug concentration at the target site with minimal systemic exposure. google.com
Injectable Hydrogels Biocompatible polymer networks that can form a gel in situ and release an entrapped drug over time.Minimally invasive administration for localized and sustained drug delivery.
Microneedles Microscopic needles that can painlessly penetrate the skin or other tissues to deliver drugs locally. kingston.ac.ukPotential for targeted delivery to superficial tumors or for intraocular applications. kingston.ac.uk

The development of these advanced delivery systems holds the potential to significantly improve the therapeutic profile of this compound, making it a more potent and safer treatment option for various cancers.

Q & A

Q. How do researchers account for the short half-life of I-131 when designing longitudinal studies?

I-131 has a half-life of 8 days, necessitating precise decay calculations to maintain consistent radioactivity levels in longitudinal experiments. Researchers use the formula N(t)=N0×(1/2)t/8N(t) = N_0 \times (1/2)^{t/8}, where N0N_0 is the initial activity and tt is time in days, to adjust dosing schedules and sampling intervals. Frequent measurements (e.g., daily or weekly) are recommended to track decay-driven changes in activity .

Q. What standardized methods are used to measure I-131 concentrations in environmental or biological samples?

Charcoal filters, silver-plated gauze, and glass fiber paper filters are employed to capture different chemical forms of I-131 (e.g., CH3_3I, I2_2, HOI) in stack emissions. For biological samples, gamma spectrometry or dose calibrators (e.g., CRC®-25R) quantify activity. Preprocessing steps, such as correcting for missing data and converting datatypes, enhance accuracy in environmental time-series analyses .

Q. What experimental models are suitable for studying I-131’s biological effects?

In vitro models expose cell cultures directly to I-131 diluted in media, with activity calibrated using dose calibrators. In vivo models often use rodents to study thyroid uptake and radiation effects. For clinical translation, personalized dosimetry with iodine-124 (I-124) PET imaging guides I-131 dosing in thyroid cancer studies .

Advanced Research Questions

Q. How can contradictory findings on the relative biological effectiveness (RBE) of I-131 versus external X-rays be resolved?

Discrepancies in RBE values (e.g., Chernobyl data vs. earlier studies) require comparative in vivo experiments with controlled radiation doses. For example, parallel cohorts exposed to I-131 and X-rays can track thyroid cancer incidence, histopathology, and genetic damage. Statistical models should account for dose-rate effects and tissue-specific absorption .

Q. What methodologies address the challenge of distinguishing I-131’s chemical forms in environmental dispersion studies?

Advanced adsorption techniques combined with mass spectrometry differentiate organic (CH3_3I) and inorganic (I2_2, HOI) forms. Time-series analysis of atmospheric data, corrected for decay and meteorological factors, improves trend identification. Validation requires cross-referencing with historical emission records and isotopic ratios (e.g., Cs-134/Cs-137) .

Q. How can researchers optimize I-131 dosimetry for heterogeneous tumor targeting in thyroid cancer?

Hybrid PET/CT imaging with I-124 enables 3D dosimetry by mapping tumor uptake kinetics. Monte Carlo simulations model beta-particle penetration depths in thyroid tissue, while clinical protocols standardize activity thresholds (e.g., 30 Gy to residual tumors). Methodological rigor demands phantom studies and inter-instrument calibration .

Q. What statistical approaches are recommended for analyzing I-131’s stochastic effects in epidemiological studies?

Poisson regression models correlate thyroid cancer incidence with reconstructed I-131 doses from historical fallout data. Sensitivity analyses should address uncertainties in dose estimation (e.g., milk consumption rates, geographic variability). Cohort studies must stratify by age-at-exposure and latency periods to isolate radiation effects .

Methodological Best Practices

  • Reproducibility : Detailed protocols for I-131 handling, decay correction, and instrument calibration must be included in supplementary materials. For cell studies, specify culture conditions, activity per well, and exposure duration .
  • Ethical Compliance : Obtain regulatory approvals for human/animal studies. For radioactive materials, adhere to ALARA (As Low As Reasonably Achievable) principles and NRC safety guidelines .
  • Data Transparency : Publish raw datasets (e.g., time-series measurements, dose-response curves) in repositories like Dryad. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.